5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole
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Overview
Description
5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C13H8ClN5O2S. It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a chloronitrophenyl sulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitrobenzenethiol with phenyl isothiocyanate, followed by cyclization with sodium azide to form the tetrazole ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloronitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the tetrazole ring and chloronitrophenyl group, may facilitate binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid: Shares the chloronitrophenyl sulfanyl moiety but differs in the presence of a benzoic acid group instead of a tetrazole ring.
1-phenyl-1H-tetrazole: Contains the tetrazole ring and phenyl group but lacks the chloronitrophenyl sulfanyl moiety.
Uniqueness
5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole is unique due to its combination of a tetrazole ring, phenyl group, and chloronitrophenyl sulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(5-chloro-2-nitrophenyl)sulfanyl-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2S/c14-9-6-7-11(19(20)21)12(8-9)22-13-15-16-17-18(13)10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJQYVOKYNSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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